molecular formula C19H19NO3S2 B2566375 N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1797191-57-1

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2566375
CAS No.: 1797191-57-1
M. Wt: 373.49
InChI Key: QWVVNVCNSMHFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H19NO3S2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound characterized by its thiophene core structure, which is known for its stability and electronic properties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, including detailed research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H17NO3S2\text{C}_{17}\text{H}_{17}\text{N}\text{O}_3\text{S}_2

This compound features multiple thiophene rings and functional groups that contribute to its reactivity and biological properties. The presence of hydroxyl groups and ether linkages enhances its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives. For instance, a structure-activity relationship (SAR) analysis indicated that modifications in the thiophene ring significantly influence cytotoxicity against cancer cell lines. Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.

Compound Cell Line IC50 (µg/mL) Mechanism
Compound AA-4311.98 ± 1.22Apoptosis induction
Compound BU25110–30Cell cycle arrest
N-AcetylJurkat< 1Bcl-2 inhibition

The compound's mechanism of action is believed to involve the induction of apoptosis through interactions with key proteins involved in cell survival pathways, such as Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial effects. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Activity

Thiophene derivatives are also recognized for their antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.

Case Studies

  • Antitumor Efficacy Study : A study evaluated the efficacy of this compound in a mouse model bearing human tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an antitumor agent .
  • Antimicrobial Resistance Investigation : Research focused on the effectiveness of this compound against antibiotic-resistant strains of bacteria. The findings revealed that it maintained efficacy against strains resistant to standard antibiotics, highlighting its potential use in treating resistant infections .

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-13-4-2-3-5-16(13)23-11-18(21)20-10-15-6-7-17(25-15)19(22)14-8-9-24-12-14/h2-9,12,19,22H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVVNVCNSMHFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.